uhpC protein

UhpC mutational analysis transport–sensing uncoupling arginine residue function

The uhpC protein (UniProt P09836; 439 amino acids; ~48.3 kDa) is an integral inner-membrane protein of Escherichia coli belonging to the Major Facilitator Superfamily (MFS). It is classified within the organophosphate:phosphate antiporter (OPA) family (TC# 2.A.1.4.4) and is the sensor component of the UhpABC two-component regulatory system that controls expression of the hexose phosphate transporter UhpT.

Molecular Formula C8H11F3N2
Molecular Weight 0
CAS No. 142845-21-4
Cat. No. B1177145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameuhpC protein
CAS142845-21-4
SynonymsuhpC protein
Molecular FormulaC8H11F3N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UhpC Protein (CAS 142845-21-4): Dual-Function MFS Sensor/Transporter for Glucose-6-Phosphate — Procurement-Relevant Baseline


The uhpC protein (UniProt P09836; 439 amino acids; ~48.3 kDa) is an integral inner-membrane protein of Escherichia coli belonging to the Major Facilitator Superfamily (MFS) [1]. It is classified within the organophosphate:phosphate antiporter (OPA) family (TC# 2.A.1.4.4) and is the sensor component of the UhpABC two-component regulatory system that controls expression of the hexose phosphate transporter UhpT [2]. Uniquely among characterized MFS members, UhpC functions simultaneously as both a low-capacity glucose-6-phosphate (Glc6P) transporter and a high-sensitivity extracellular Glc6P sensor that transduces the signal to the histidine kinase UhpB [3]. Its amino acid sequence shares 32% identity with the dedicated transporter UhpT, with which it shares an identical predicted 10–12 transmembrane-segment topology, yet their physiological roles are profoundly divergent [4].

Why Generic Substitution of UhpC Protein (CAS 142845-21-4) with In-Class MFS Transporters Fails


Attempting to replace UhpC with its closest structural homologs — the dedicated transporter UhpT (32% amino acid identity, identical transmembrane topology) [1] or the Chlamydia pneumoniae hexose phosphate transporter HPTcp (higher sequence similarity to UhpC than to UhpT) [2] — will fail in any experimental context requiring signal transduction. Neither UhpT nor HPTcp possesses the sensor function required to activate UhpB autophosphorylation and trigger uhpT expression [3]. Even the HPTcp protein, despite sharing the same antiport mechanism and higher sequence similarity to UhpC, does not act as a Glc6P sensor in the uhp regulon [2]. Moreover, UhpC mutants with near-wild-type transport activity can be rendered completely sensing-deficient (e.g., the T382D/V385K salt-bridge mutant exhibits a 13.6-fold increase in transport specific activity yet abolished sensing), demonstrating that the two functions are structurally separable [4]. Generic substitution disregards this non-redundant, genetically encoded dual functionality that has been validated through site-directed mutagenesis and complementation assays.

Quantitative Differential Evidence for UhpC Protein (CAS 142845-21-4): Comparator-Backed Selection Guide


Evidence 1: Transport and Sensing Are Mutationally Separable — R46C, R149C, and R266C Decouple the Two Functions

Site-directed mutagenesis of conserved arginine residues in UhpC demonstrates that the transport and sensing functions are structurally uncoupled and can be independently modulated. In a UhpC-deficient E. coli strain (uhpC::Tn1000) expressing recombinant His-UhpC variants, wild-type UhpC exhibits a transport Km of 63 µM, Vmax of 110 nmol·mg⁻¹·h⁻¹, and a sensing K_induction of 3.8 µM [1]. The R46C mutant moderately increased transport specific activity to 480 units (4.4-fold over wild-type 110 units), yet its sensing K_induction became so high (low affinity) that it was not measurable (n.m.), i.e., sensing was essentially abolished [1]. Similarly, R149C showed moderately affected transport (specific activity 395 units, 3.6-fold increase) but a drastic 696-fold increase in K_induction (2,646 µM vs. 3.8 µM wild-type), indicating severely impaired sensing [1]. R266C maintained near-normal transport (specific activity 81 units, 26% reduction) but its K_induction rose 245-fold to 932 µM [1]. By contrast, the dedicated transporter UhpT exhibits no sensing capability whatsoever — it cannot substitute for UhpC in the signal transduction cascade [2]. This mutational decoupling proves that UhpC's sensing function is not an obligatory consequence of its transport cycle but is mediated by a distinct structural mechanism involving specific arginine residues [1].

UhpC mutational analysis transport–sensing uncoupling arginine residue function signal transduction mechanism

Evidence 2: Substrate Specificity Profile of UhpC Is Quantitatively Distinct from the Dedicated Transporter UhpT

Competitive inhibition experiments performed under matched conditions reveal that UhpC possesses a fundamentally different substrate recognition profile compared to the dedicated transporter UhpT. When Glc6P uptake was measured in the presence of 20-fold excess competing organophosphates (at Km-proximate Glc6P concentrations: 25 µM for UhpC, 30 µM for UhpT, 100 µM for HPTcp), fructose-6-phosphate (Fru6P) inhibited UhpT-mediated transport to 9% of the control rate, whereas UhpC-mediated transport retained 77% of its activity — an 8.6-fold difference in residual activity [1]. Mannose-6-phosphate (Man6P) inhibited UhpT to 16% residual activity but UhpC only to 71% (a 4.4-fold difference) [1]. Glucose-1-phosphate (Glc1P) reduced UhpC to approximately 67% and UhpT to approximately 33% of control rates (a 2-fold difference) [1]. The Chlamydia transporter HPTcp showed yet another profile: Fru6P inhibition to 93% and Glc1P with no significant effect [1]. These data demonstrate that UhpC's substrate-binding pocket imposes discriminatory constraints distinct from those of the canonical transporter UhpT, despite their 32% sequence identity and identical predicted topology [2].

substrate specificity competitive inhibition hexose phosphate discrimination transporter selectivity

Evidence 3: Salt-Bridge Engineering Reveals Antagonistic Relationship Between Transport and Sensing in UhpC

Introduction of the intrahelical salt bridge T382D/V385K into transmembrane domain 11 of UhpC — a structural feature naturally present in the transporter UhpT (where it is critical for transport function) but absent in wild-type UhpC — increased UhpC transport specific activity 13.6-fold (from 110 to 1,500 units) while completely abolishing the sensing function (K_induction not measurable) [1]. This stands in contrast to wild-type UhpT, which naturally lacks sensing capability but has a relative specific activity of 76 units [2]. Notably, the engineered UhpC salt-bridge mutant (specific activity 1,500 units) surpasses even wild-type UhpT (76 units) in transport capacity by approximately 19.7-fold, yet cannot perform the signaling function that defines the biological role of UhpC [1][2]. This demonstrates that the structural features enabling high-capacity transport in UhpT are mechanistically incompatible with the sensing conformation of UhpC, and that UhpC's low transport efficiency (0.4 relative specific activity vs. 76 for UhpT) is not a defect but a structural trade-off required to maintain its sensor conformation [2][3].

intrahelical salt bridge transport enhancement sensing abolition UhpC–UhpT structural comparison protein engineering

Evidence 4: Transport Kinetic Parameters Place UhpC in a Unique Low-Capacity, High-Affinity Niche Relative to UhpT and HPTcp

Direct comparative transport assays performed in an isogenic E. coli background (uhpT::Tn1000) establish a clear kinetic hierarchy: His-UhpT transports Glc6P with a Vmax of 2,800 nmol·mg⁻¹·h⁻¹ and a relative specific activity of 76; His-HPTcp exhibits a Vmax of 200 nmol·mg⁻¹·h⁻¹ and a relative specific activity of 21; and His-UhpC exhibits the lowest Vmax at 38 nmol·mg⁻¹·h⁻¹ and the lowest relative specific activity of 0.4 [1]. Thus, UhpT has a 73.7-fold higher transport capacity, and HPTcp a 5.3-fold higher transport capacity, compared to UhpC [1]. The apparent Km of UhpC for Glc6P is 25 µM, indicating high-affinity binding that is comparable to UhpT (~30 µM) and substantially tighter than HPTcp (98 µM) [1]. In a separate study, wild-type His-UhpC showed a transport Km of 63 µM and Vmax of 110 nmol·mg⁻¹·h⁻¹ [2]. The 56-fold difference in specific activity between HPTcp and UhpC, combined with the 190-fold difference between UhpT and UhpC, positions UhpC as an outlier among homologous MFS proteins — consistent with its primary biological role as a sensor rather than a bulk transporter [1][3].

transport kinetics Km Vmax comparative transport efficiency MFS transporter ranking

Evidence 5: UhpC Is the Only Known MFS Protein That Functions as Both a Transporter and a Sensor in a Two-Component Regulatory System

Among the Major Facilitator Superfamily, UhpC represents a unique functional class: a membrane-embedded transporter that also serves as the primary sensor for a two-component signal transduction system [1]. In reconstituted membrane vesicles enriched with UhpBC, the addition of Glc6P triggers UhpB autophosphorylation (demonstrated by [γ-³²P]ATP labeling) and rapid phosphotransfer to the response regulator UhpA [2]. This signaling function is entirely absent from the closest structural homologs: UhpT (32% identity, identical topology) is solely a transporter [3]; HPTcp (higher similarity to UhpC than to UhpT) transports Glc6P but does not act as a Glc6P sensor [1]; and the related organophosphate transporters GlpT and PgtP share 27.8–33.3% amino acid identity with UhpC/UhpT but likewise lack any signaling function [4]. UhpC's dual functionality is further underscored by its K_induction of 3.8 µM — an apparent sensing affinity approximately 16.6-fold tighter than its transport Km of 63 µM, indicating that the Glc6P-binding event for signaling is structurally distinct from the transport pathway [5].

dual-function membrane protein MFS sensor two-component system UhpABC regulon transceptor

Evidence-Backed Research and Industrial Application Scenarios for UhpC Protein (CAS 142845-21-4)


Two-Component Signaling Reconstitution and Biosensor Development Using UhpC as the Glc6P Receptor

UhpC is the only protein capable of reconstituting the full UhpABC signaling cascade from extracellular Glc6P detection to uhpT transcriptional activation [1]. Its K_induction of 3.8 µM for sensing [2] enables construction of whole-cell biosensors with sub-micromolar to low-micromolar Glc6P detection thresholds. In synthetic biology applications, the UhpC–UhpB–UhpA phosphorelay system can be coupled to heterologous reporter genes (e.g., fluorescent proteins, luminescence) to create Glc6P-responsive genetic circuits, a function that cannot be replicated using UhpT, HPTcp, or any other MFS transporter [3]. For in vitro reconstitution, UhpBC-enriched membrane vesicles support Glc6P-dependent UhpB autophosphorylation and phosphotransfer to UhpA, providing a defined biochemical system for studying transmembrane signal transduction [4].

Structure–Function Studies of Transport–Sensing Uncoupling Using UhpC Mutational Variants

UhpC is the only experimentally validated system in which point mutations can independently modulate transport and sensing functions [1]. The R46C and R149C mutants selectively impair sensing while preserving or enhancing transport (4.4-fold and 3.6-fold increases in specific activity, respectively, with sensing K_induction shifted beyond measurable range or to 2,646 µM) [1]. Conversely, the T382D/V385K salt-bridge mutant boosts transport 13.6-fold (to 1,500 units) but abolishes sensing entirely [1]. These variants enable mechanistic dissection of how an MFS scaffold can encode two distinct functional outputs, making UhpC an ideal model for studying functional divergence within the MFS family — a question inaccessible with UhpT or other single-function transporters [2].

High-Affinity, Low-Capacity Glc6P Binding for Ligand–Receptor Interaction Assays

UhpC exhibits an apparent Km for Glc6P of 25 µM with a Vmax of only 38 nmol·mg⁻¹·h⁻¹, placing it in a unique kinetic niche of high-affinity binding coupled with minimal substrate turnover [1]. This property is valuable for equilibrium binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) studies where substrate depletion during measurement must be minimized. By comparison, UhpT (Vmax = 2,800 nmol·mg⁻¹·h⁻¹, 73.7-fold higher) [1] would rapidly consume substrate, complicating binding measurements. UhpC's low transport efficiency (relative specific activity = 0.4 vs. 76 for UhpT) [1] makes it the preferred choice for binding studies where the protein is used as a Glc6P-recognition element rather than a transport catalyst.

Substrate-Selective Hexose Phosphate Detection in Mixed Analyte Environments

The distinct substrate inhibition profile of UhpC — retaining 77% activity in the presence of 20-fold excess Fru6P versus only 9% for UhpT [1] — enables selective Glc6P detection in complex sugar phosphate mixtures where UhpT would be broadly inhibited. This differential selectivity can be exploited in enzyme-coupled assays or metabolite-specific biosensors where discrimination between Glc6P and Fru6P (or Man6P) is required [1]. When paired with UhpT in a comparative or differential measurement configuration, the two proteins together can provide orthogonal readouts that deconvolve individual hexose phosphate species in biological samples, leveraging their 8.6-fold difference in Fru6P sensitivity [1].

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